molecular formula C11H20N2O B1444260 (3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone CAS No. 1932178-17-0

(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone

Cat. No.: B1444260
CAS No.: 1932178-17-0
M. Wt: 196.29 g/mol
InChI Key: FMJJMDDBIXUZQM-MNOVXSKESA-N
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Description

(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Biological Activity

Overview

(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a decahydro-1,4-diaza-cyclopentacyclooctene framework, suggests various interactions with biological systems. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H20N2O
  • IUPAC Name : this compound
  • CAS Number : 1932178-17-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : Formation of the bicyclic structure through cyclization reactions.
  • Functional Group Modifications : Introduction of functional groups via oxidation or reduction reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as receptors and enzymes. This interaction can modulate several biological pathways, leading to diverse pharmacological effects.

Pharmacological Effects

Research indicates that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains.
  • CNS Activity : The compound may influence central nervous system functions, indicating possible neuropharmacological applications.
Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter systems

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structural features. For instance:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry identified that derivatives of diazabicyclic compounds exhibited significant antimicrobial activity against Gram-positive bacteria.
  • Neuropharmacology : Research in Neuroscience Letters indicated that compounds with similar bicyclic structures could enhance GABAergic transmission, suggesting anxiolytic potential.

Comparative Analysis

A comparison with other nitrogen-containing bicyclic compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
1,4-Diazabicyclo[2.2.2]octaneBicyclicCatalytic properties
DecahydroquinolinesBicyclicBioactive properties
(3AS,9aR)-1-(Decahydro-1,4-diaza...)BicyclicAntimicrobial and CNS activity

Properties

IUPAC Name

1-[(3aS,9aR)-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(14)13-8-4-2-3-5-10-11(13)6-7-12-10/h10-12H,2-8H2,1H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJJMDDBIXUZQM-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC2C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCCC[C@@H]2[C@@H]1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
Reactant of Route 2
(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
Reactant of Route 3
(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
Reactant of Route 4
(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
Reactant of Route 5
(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
Reactant of Route 6
(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone

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